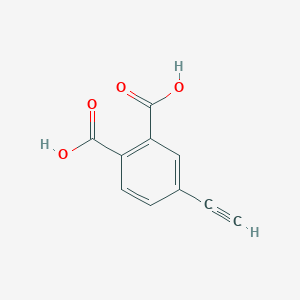

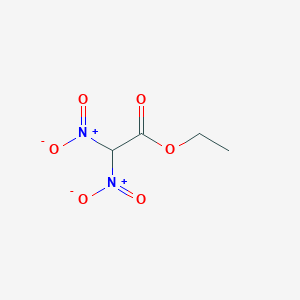

![molecular formula C12H20BrNOSi B3058158 5-Bromo-2-({[t-butyl(dimethyl)silyl]oxy}methyl)pyridine CAS No. 88139-92-8](/img/structure/B3058158.png)

5-Bromo-2-({[t-butyl(dimethyl)silyl]oxy}methyl)pyridine

Overview

Description

5-Bromo-2-({[t-butyl(dimethyl)silyl]oxy}methyl)pyridine is a chemical compound with the molecular formula C10H17BrN2OSi . It has an average mass of 289.244 Da and a monoisotopic mass of 288.029358 Da .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described . This methodology has been used to synthesize a large number of 5-aminoaryl pyridines and 5-phenol pyridines .Molecular Structure Analysis

The molecule contains a total of 36 bonds. There are 16 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 Pyridine .Chemical Reactions Analysis

While specific chemical reactions involving 5-Bromo-2-({[t-butyl(dimethyl)silyl]oxy}methyl)pyridine are not available, the compound can be expected to participate in reactions typical of bromopyridines and silyl ethers .Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 296.2±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 51.5±3.0 kJ/mol, and it has a flash point of 132.9±25.1 °C . The index of refraction is 1.498, and it has a molar refractivity of 68.7±0.3 cm3 . The compound has 3 H bond acceptors, 0 H bond donors, 3 freely rotating bonds, and 0 Rule of 5 violations .Scientific Research Applications

Synthesis of Novel Derivatives

- 5-Bromo-2-({[t-butyl(dimethyl)silyl]oxy}methyl)pyridine is a key intermediate in synthesizing a variety of novel pyridine derivatives. For instance, it is used in palladium-catalyzed Suzuki cross-coupling reactions to produce pyridine derivatives with potential applications as chiral dopants for liquid crystals and other biological activities (Ahmad et al., 2017).

Structural and Spectroscopic Studies

- This compound is instrumental in spectroscopic studies, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These studies help in understanding the compound's structure and properties (Vural & Kara, 2017).

Chemical Reactions and Mechanisms

- The compound is involved in various chemical reactions. For example, its analogs have been used to study reaction mechanisms, such as aminolysis processes, providing insights into reaction rates and activation by different substituents (Brown & Forster, 1966).

Molecular Structure and Quantum-Chemical Calculations

- Studies on compounds like 5-Bromo-2-({[t-butyl(dimethyl)silyl]oxy}methyl)pyridine involve examining their molecular structures and conducting quantum-chemical calculations. This can help in the development of new materials and understanding of molecular interactions (Riedmiller et al., 1999).

Biological Applications

- Although not directly related to 5-Bromo-2-({[t-butyl(dimethyl)silyl]oxy}methyl)pyridine, studies on similar compounds have explored their potential biological applications, such as their antimicrobial properties and interactions with DNA (Hemel et al., 1994).

properties

IUPAC Name |

(5-bromopyridin-2-yl)methoxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BrNOSi/c1-12(2,3)16(4,5)15-9-11-7-6-10(13)8-14-11/h6-8H,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQWUXKJRTKREAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=NC=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BrNOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90470197 | |

| Record name | 5-Bromo-2-({[t-butyl(dimethyl)silyl]oxy}methyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-({[t-butyl(dimethyl)silyl]oxy}methyl)pyridine | |

CAS RN |

88139-92-8 | |

| Record name | 5-Bromo-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88139-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-({[t-butyl(dimethyl)silyl]oxy}methyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.